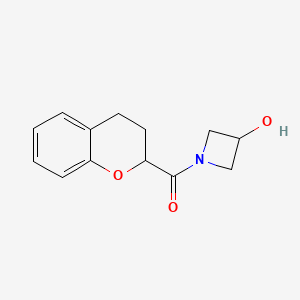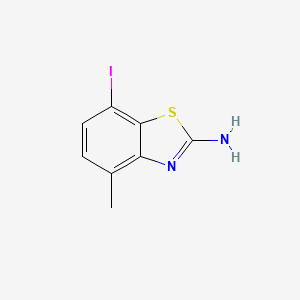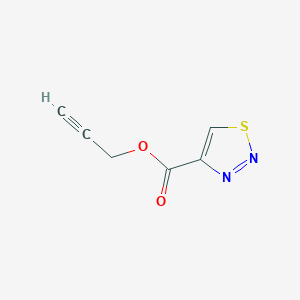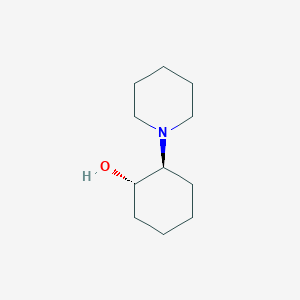
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol, also known as 1-(3,4-dihydro-2H-pyrano[2,3-b]pyran-2-yl)azetidin-3-ol, is a novel compound that has been studied for its potential applications in various fields of scientific research. This compound has recently been synthesized and its mechanism of action and biochemical and physiological effects are being studied.
科学的研究の応用
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol has been studied for its potential applications in various fields of scientific research. It has been proposed as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as an anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease and Parkinson's disease. Furthermore, it has been studied for its potential applications in the fields of neuroprotection, neurodegeneration and neuroregeneration.
作用機序
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it is believed to act as an antioxidant, which may explain its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol have been studied in various cell culture and animal models. In cell culture models, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal models, it has been shown to reduce inflammation and protect against neurodegeneration and neuroregeneration. Additionally, it has been shown to reduce oxidative stress and improve cognitive function.
実験室実験の利点と制限
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol has several advantages and limitations for use in laboratory experiments. The advantages of using this compound include its low toxicity and its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to reduce oxidative stress and improve cognitive function. The main limitation of using this compound is its lack of specificity, as it can affect multiple targets and pathways.
将来の方向性
The future directions for 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol are numerous. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further research is needed to develop more specific and targeted treatments for various diseases and conditions. Furthermore, further research is needed to explore the potential applications of this compound in the fields of neuroprotection, neurodegeneration, and neuroregeneration. Finally, further research is needed to explore the potential of this compound in the development of new drugs and therapies.
合成法
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol can be synthesized by a two-step synthesis process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-yl)ethanone. This is followed by the reaction of the 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-yl)ethanone with sodium azide to form 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol.
特性
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-10-7-14(8-10)13(16)12-6-5-9-3-1-2-4-11(9)17-12/h1-4,10,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATDIXBHPZUGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-2-yl(3-hydroxyazetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)

![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)
![4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B6432095.png)
![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B6432102.png)
![1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6432108.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432122.png)